molecular formula C20H22ClN3O2 B14943665 1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B14943665
M. Wt: 371.9 g/mol
InChI Key: BVCXSPYDLKLJDT-UHFFFAOYSA-N
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Description

1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a synthetic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-(2-chlorophenoxy)ethyl group: This step involves the reaction of the benzimidazole intermediate with 2-(2-chlorophenoxy)ethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the morpholin-4-ylmethyl group: The final step involves the alkylation of the benzimidazole derivative with morpholin-4-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-chlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole
  • 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-1H-benzimidazole
  • 2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole

Uniqueness

1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is unique due to the presence of both the 2-(2-chlorophenoxy)ethyl and morpholin-4-ylmethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets, improve its solubility, and modulate its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

4-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C20H22ClN3O2/c21-16-5-1-4-8-19(16)26-14-11-24-18-7-3-2-6-17(18)22-20(24)15-23-9-12-25-13-10-23/h1-8H,9-15H2

InChI Key

BVCXSPYDLKLJDT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl

Origin of Product

United States

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